2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Description
Chemical Name: 2-[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid Molecular Formula: C₁₄H₁₄O₅ Molecular Weight: 262.26 g/mol CAS Number: 432540-82-4 Structure: The compound features a coumarin backbone (2H-chromen-2-one) substituted with methyl groups at positions 4 and 6. A propanoic acid moiety is linked via an ether bond at position 7 of the coumarin core .
Properties
IUPAC Name |
2-(4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-7-6-12(15)19-13-8(2)11(5-4-10(7)13)18-9(3)14(16)17/h4-6,9H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMUQDKHXOEAMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include the use of solvents such as acetone and ethanol for purification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic pathways.
Biology
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid exhibits potential antimicrobial properties. It is particularly useful in studying bacterial cell membranes and could lead to the development of new antibiotics. Its lipophilic nature enables it to penetrate cell membranes effectively, especially in Gram-positive bacteria .
Medicine
Research indicates that derivatives of this compound may possess anti-inflammatory and anticancer properties. Studies have explored its effectiveness against cancer cell lines, demonstrating significant cytotoxic effects that could be harnessed for therapeutic applications .
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
Industrial Applications
In addition to its research applications, this compound is being explored for use in developing photoactive materials and other industrial applications. Its properties may contribute to advancements in material science and photonics.
Mechanism of Action
The mechanism of action of 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with cellular components. Its lipophilic nature allows it to penetrate cell membranes, particularly in Gram-positive bacteria . This penetration disrupts cellular processes, leading to antimicrobial effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Key Characteristics :
- The methyl groups at positions 4 and 8 contribute to hydrophobicity and steric effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes structural analogues and their key differences:
Lipophilicity and Solubility
- The target compound (logP ~2.5 estimated) balances hydrophobicity (methyl groups) and hydrophilicity (propanoic acid).
- Chlorinated analogue (CAS 690678-46-7) has higher logP (~3.8) due to Cl and butyl groups, reducing aqueous solubility .
- Acetic acid analogue (CAS 160600-35-1) shows improved solubility but weaker membrane permeability due to shorter chain .
Bioactivity
Biological Activity
2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a synthetic compound belonging to the class of coumarin derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The structural characteristics of this compound, particularly the chromenone moiety, contribute to its diverse pharmacological properties.
Structural Characteristics
The molecular formula of this compound is C14H14O5, with a molecular weight of approximately 258.26 g/mol. The compound features a chromenone structure that is known for its potential interactions with various biological targets.
Antioxidant Properties
Research indicates that coumarin derivatives, including this compound, possess significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can reduce reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes in cellular models .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound exhibits cytotoxicity comparable to standard chemotherapeutic agents. For instance, it has been shown to inhibit cell proliferation in HEK-293 cells and other cancerous cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
This compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. Molecular docking studies suggest that it interacts with the active site of AChE, potentially offering therapeutic benefits in treating Alzheimer's disease. The inhibition potency is reportedly higher than that of established AChE inhibitors like tacrine and galantamine .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Antioxidant Mechanism : By scavenging free radicals and enhancing the expression of antioxidant enzymes.
- Enzyme Interaction : Binding to specific enzymes such as AChE and modulating their activity.
- Cell Cycle Modulation : Inducing apoptosis in cancer cells through signaling pathways associated with cell death.
Study on Antioxidant Activity
A study conducted on Caenorhabditis elegans demonstrated that treatment with extracts containing this compound led to a significant reduction in ROS levels and increased lifespan under oxidative stress conditions .
Cytotoxicity Assessment
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating effectiveness similar to conventional anticancer drugs . These findings support further exploration into its potential as an anticancer agent.
Comparative Analysis
The biological activity of this compound can be compared with other coumarin derivatives:
| Compound Name | Antioxidant Activity | Cytotoxicity | AChE Inhibition |
|---|---|---|---|
| 2-(2-Oxo-2H-chromen)-4-yloxyacetic acid | Moderate | Moderate | High |
| 7-Hydroxycoumarin | High | Low | Moderate |
| 4-Methylumbelliferone | Low | High | Low |
Q & A
Q. What are the standard synthetic routes for 2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, and what characterization methods are essential for confirming its purity and structure?
The synthesis typically involves alkylation of 7-hydroxy-4,8-dimethylcoumarin with a halogenated propanoic acid derivative (e.g., ethyl bromoacetate) in anhydrous acetone or DMF, using a base like potassium carbonate. The intermediate ester is hydrolyzed under acidic or basic conditions to yield the target compound . Key characterization methods :
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and ester hydrolysis.
- IR spectroscopy to verify carbonyl (C=O) and carboxylic acid (O-H) functional groups.
- HPLC with UV detection (λ ~280 nm, typical for chromenones) to assess purity (>95% recommended for biological assays).
- Mass spectrometry (ESI-MS or EI-MS) to confirm molecular weight (262.26 g/mol, C₁₄H₁₄O₅) .
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and crystal packing. Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement parameters .
- Solid-state NMR : Clarifies hydrogen-bonding networks in crystalline forms.
- UV-Vis spectroscopy : Monitors π→π* transitions in the chromenone ring (λmax ~300–320 nm) to detect structural deviations .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?
Methodological approach :
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, base concentration) to identify optimal conditions. For example, higher temperatures (60–80°C) in DMF improve coupling efficiency .
- Continuous flow reactors : Enhance scalability and reduce side products (e.g., di-alkylation) by controlling residence time .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding its biological targets?
- Structure-Activity Relationship (SAR) studies : Synthesize analogs (e.g., varying methyl groups at positions 4 and 8) and compare bioactivity. For example, 4-propyl analogs show stronger COX inhibition, suggesting substituent size impacts target binding .
- Molecular docking and MD simulations : Validate predicted binding modes (e.g., to COX-2) with experimental IC₅₀ values. Use software like AutoDock Vina with crystal structures from the PDB .
- In vitro assays : Confirm target engagement via enzyme inhibition assays (e.g., COX-2 fluorometric kits) and cell-based models (e.g., LPS-induced inflammation in macrophages) .
Q. How should crystallographic data be analyzed when encountering anisotropic displacement issues in X-ray structures?
- Refinement with SHELXL : Apply restraints for atoms with high anisotropy (e.g., methyl groups). Use the _DELU and _SIMU commands to model thermal motion .
- ORTEP visualization : Generate displacement ellipsoid plots (WinGX) to identify disorder or thermal motion artifacts. Ellipsoid elongation >50% may indicate unresolved solvent or twinning .
- Twinned data analysis : Use the TWIN command in SHELXL for datasets with overlapping reflections. Validate with Hooft parameter (|Y| < 0.05) .
Q. How do structural modifications at the 4- and 8-positions influence the compound’s biological activity?
Comparative analysis of analogs :
Mechanistic insight : Methyl groups at 4/8 positions reduce steric hindrance, improving target accessibility, while bulkier substituents (e.g., propyl) enhance hydrophobic binding .
Q. What analytical workflows are recommended for detecting degradation products in stability studies?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm).
- LC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate degradation products. Major pathways include:
- Quantitative NMR (qNMR) : Track degradation kinetics by integrating proton signals (e.g., methyl groups at δ 2.1–2.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
